molecular formula C24H18N2O6S B11576149 ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11576149
M. Wt: 462.5 g/mol
InChI Key: CILSVTCAWFKCEX-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a unique combination of chromone, pyrrole, and thiazole rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves a multicomponent reaction process. One efficient method involves the condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with aromatic aldehydes and aliphatic amines . This reaction is carried out under mild conditions and is compatible with a wide range of substituents, allowing for the practical synthesis of the compound with various functional groups .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multicomponent reaction processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the products can be easily isolated by crystallization without the need for chromatography, making the process more cost-effective .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound. These products can have different properties and applications depending on the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . It can also interact with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth . The specific molecular targets and pathways involved in these actions are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its combination of chromone, pyrrole, and thiazole rings, which confer distinct chemical and biological properties. This unique structure allows for a wide range of modifications and applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C24H18N2O6S

Molecular Weight

462.5 g/mol

IUPAC Name

ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H18N2O6S/c1-3-31-23(30)21-12(2)25-24(33-21)26-18(13-7-6-8-14(27)11-13)17-19(28)15-9-4-5-10-16(15)32-20(17)22(26)29/h4-11,18,27H,3H2,1-2H3

InChI Key

CILSVTCAWFKCEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)O)C

Origin of Product

United States

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